2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxo-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2,5]thiadiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c10-7(11)5-8-4-6-2-1-3-9(6)14(8,12)13/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJDVXRNEPQXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(S(=O)(=O)N2C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which share a similar structure, have been found to exhibit various biological activities, including antibacterial activity. They have been shown to interact with biomolecules such as proteins and DNA.
Mode of Action
It is suggested that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules (proteins and dna), which may contribute to their biological activities.
Biochemical Analysis
Biochemical Properties
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. These effects are mediated through its interaction with key signaling molecules and pathways within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. For instance, its interaction with FGFRs can lead to the activation of downstream signaling pathways, such as the RAS-MEK-ERK pathway, which is involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell. This localization is critical for its activity and function, as it needs to be in the right cellular environment to exert its effects.
Biological Activity
2-(1,1-Dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid (CAS Number: 2092533-66-7) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₂N₂O₄S
- Molecular Weight : 220.25 g/mol
- Structure : The compound features a unique heterocyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of thiadiazole compounds exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has been explored in various studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 16 to 31.25 μg/mL against various Gram-positive and Gram-negative bacterial strains .
- Fungal Activity : Moderate antifungal activity was also reported with MIC values between 31.25 and 62.5 μg/mL .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies:
- Cell Viability : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), compounds with similar structures demonstrated significant reductions in cell viability at concentrations as low as 200 μM .
- IC₅₀ Values : Specific derivatives exhibited IC₅₀ values indicating effective inhibition of tumor cell proliferation. For example, one derivative showed an IC₅₀ value of 2.44 µM against LoVo cells .
The mechanisms by which thiadiazole derivatives exert their biological effects include:
- Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells by affecting cell cycle progression and promoting cell death pathways .
- Target Interaction : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression and microbial resistance .
Case Studies
A series of case studies highlight the efficacy of thiadiazole derivatives:
Comparison with Similar Compounds
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide Derivatives
- 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide (CAS: 2092224-24-1): Structure: Replaces the acetic acid group with a 2-aminoethyl chain. Properties: Reduced polarity (logP: 0.82 vs. -0.45 for the acetic acid analog) and enhanced membrane permeability. Activity: Demonstrates moderate androgen receptor binding but lower selectivity due to the absence of the ionizable carboxylic acid group .
| Property | 2-(1,1-dioxidotetrahydropyrrolo[...]acetic acid | 2-(2-Aminoethyl) analog |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₄S | C₇H₁₅N₃O₂S |
| Molecular Weight | 283.29 g/mol | 205.28 g/mol |
| logP (Predicted) | -0.45 | 0.82 |
| Androgen Receptor IC₅₀ | 3.2 nM | 48 nM |
Antimicrobial Thiazolo-Triazole Derivatives
Compounds like 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides share structural motifs (e.g., fused heterocycles) but differ in bioactivity:
- Key Differences :
- Electronic Properties : Lack the 1,1-dioxide group, reducing electron-accepting capacity and radical stability compared to the target compound .
Physicochemical and Electronic Properties
Thiadiazole vs. Thiadiazole 1,1-Dioxide
- 1,2,5-Thiadiazole: Lower thermal stability (decomposes at 150°C vs. 220°C for dioxides). -0.6 V for dioxides).
- 1,2,5-Thiadiazole 1,1-Dioxide :
Pharmacological Analogues
Pyrrolo-Benzothiadiazepine Derivatives
Compounds like pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxide () feature extended fused-ring systems:
Hypoglycemic Tetrahydropyrrolo-oxazolones
- Example : (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one.
- Key Differences : Replacement of thiadiazole dioxide with oxazolone ring.
- Activity : Targets insulin signaling pathways (EC₅₀: 12 nM for PPARγ activation) rather than androgen receptors .
Preparation Methods
Cyclization of Amidoxime Precursors
A key step in the preparation of 5-amino-1,2,4-thiadiazole derivatives, structurally related to the target compound, involves cyclization of O-arylsulfonyl- or O-alkylsulfonyl-substituted amidoximes with metal thiocyanates (MSCN, where M is an alkali metal or ammonium) in suitable solvents. This cyclization produces the thiadiazole ring in good yields and can be adapted for the synthesis of substituted thiadiazoles bearing amino or acetic acid substituents.
Amidation and Hydrolysis of Nitrile Intermediates
Summary of Key Reaction Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of amidoxime | Amidoxime + MSCN in solvent | Formation of 5-amino-1,2,4-thiadiazole ring |
| 2 | Amidation and hydrolysis | Nitrile + H2O2, followed by hydrolysis | Introduction of hydroxyimino and acetic acid groups |
| 3 | Oxidation | H2O2 or peracid oxidation | Conversion of sulfide to sulfone (dioxide) |
| 4 | Alkylation/substitution | Haloacetic acid derivatives + base | Attachment of acetic acid side chain |
Research Findings and Industrial Considerations
- The cyclization method using O-sulfonyl amidoximes and metal thiocyanates is efficient and yields high purity thiadiazole intermediates suitable for further functionalization.
- Amidation of nitrile intermediates with hydrogen peroxide provides a route to hydroxyimino-acetic acid derivatives but involves hazardous reagents and multiple steps, making it less favorable for large-scale production.
- Oxidation to the sulfone is a critical step to achieve the desired biological activity and chemical stability of the compound.
- The preparation methods must carefully control stereochemistry, as syn- and anti-isomers of hydroxyimino derivatives exhibit different reactivities and biological properties.
- Industrial processes prefer routes avoiding dangerous reagents and minimizing steps, favoring cyclization and oxidation sequences that are safer and more scalable.
Notes on Analytical and Purity Data
While detailed analytical data specific to 2-(1,1-dioxidotetrahydropyrrolo[1,2-b]thiadiazol-2(3H)-yl)acetic acid are scarce in public literature, related thiadiazole derivatives are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring formation and substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify sulfone (S=O) and carboxylic acid (C=O, O-H) functionalities.
- Elemental analysis for purity assessment.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization reactions of pyrrole or thiadiazole precursors. For example:
- Route 1 : Reacting 1-(2-aminobenzenesulfonyl)pyrrole with ethyl 3,3-diethoxypropionate in acetic acid under reflux conditions forms the pyrrolo[1,2-b]thiadiazepine core. Subsequent hydrolysis with NaOH yields the acetic acid derivative .
- Route 2 : Bromoacetic acid tert-butyl ester can be used for alkylation of a pyrrolo[1,2-b]pyridazine intermediate, followed by deprotection to isolate the target compound .
Characterization : - LCMS (e.g., m/z 757 [M+H]⁺) and HPLC (retention time 1.23 minutes) are critical for purity assessment .
- NMR (¹H/¹³C) and FT-IR confirm structural motifs like the sulfone group (S=O stretch at ~1300–1150 cm⁻¹) .
Advanced: How can regioselectivity challenges during cyclization be addressed?
Methodological Answer:
Regioselectivity in forming the tetrahydropyrrolo[1,2-b]thiadiazole ring is influenced by:
- Catalytic additives : Sodium acetate in acetic acid enhances cyclization efficiency by stabilizing intermediates .
- Temperature control : Reflux conditions (e.g., 3–5 hours in acetic acid at 110°C) favor the desired product over side reactions .
- Computational modeling : DFT calculations predict transition-state energies to optimize reaction pathways .
Basic: What in vitro assays are used to evaluate antiviral activity?
Methodological Answer:
- HIV-1 inhibition : EC₅₀ values (e.g., 18–19.5 µM) are determined using MTT assays in MT-4 cells, measuring cell viability post-treatment .
- HBV replication : qPCR quantifies viral DNA reduction in HepG2.2.15 cells treated with derivatives .
- Cytotoxicity : Parallel CC₅₀ assays (e.g., in Vero cells) ensure selectivity indices >10 .
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
- Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrolo[1,2-b]thiadiazole ring enhances receptor binding affinity (e.g., for androgen receptors in SARMs) .
- Core rigidity : Saturation of the thiadiazepine ring reduces conformational flexibility, improving metabolic stability .
- Data analysis : Compare IC₅₀/EC₅₀ trends across derivatives using SAR tables and molecular docking (e.g., AutoDock Vina) .
Basic: What spectroscopic techniques resolve data contradictions in structural elucidation?
Methodological Answer:
- Contradiction : Discrepancies in NMR signals due to tautomerism or solvation.
- Resolution :
Advanced: What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADME profiling : Use SwissADME to predict logP (lipophilicity), solubility, and CYP450 interactions. For example, the acetic acid moiety improves water solubility (clogP ~1.2) .
- MD simulations : Analyze binding stability to viral proteases (e.g., HIV-1 integrase) using GROMACS , with force fields like CHARMM36 .
- QSAR models : Train regression models on EC₅₀ data to prioritize derivatives for synthesis .
Basic: How is purity validated for biological testing?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 5–95% over 10 minutes) and UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Chiral purity : For stereoisomers, employ chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy .
Advanced: What mechanistic insights explain its activity against viral targets?
Methodological Answer:
- HIV-1 : Derivatives inhibit reverse transcriptase via competitive binding to the active site, validated by surface plasmon resonance (SPR) with KD values <100 nM .
- HBV : Disruption of viral capsid assembly is observed via cryo-EM , where the compound binds to core protein dimer interfaces .
- Enzymatic assays : Measure inhibition of viral proteases (e.g., IC₅₀) using fluorogenic substrates like Dabcyl-Edans .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity (LD₅₀ ~300 mg/kg in rats) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of acetic acid vapors .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How can synthetic yields be improved using green chemistry principles?
Methodological Answer:
- Solvent replacement : Substitute acetic acid with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
- Catalysis : Employ microwave-assisted synthesis (e.g., 150°C, 30 minutes) to reduce reaction time from hours to minutes .
- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., via Corning AFR™ ) with yields >85% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
